molecular formula C11H22N2O3 B11874990 tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate

tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate

Cat. No.: B11874990
M. Wt: 230.30 g/mol
InChI Key: FYTUWAYHMXBNSD-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate is a synthetic organic compound that features a tert-butyl group, an azetidine ring, and a hydroxyethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl carbamate. One common method includes the following steps:

    Formation of Azetidine Intermediate: The azetidine ring is formed by cyclization of appropriate precursors under controlled conditions.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced using tert-butyl carbamate in the presence of a suitable catalyst.

    Hydroxyethyl Substitution: The hydroxyethyl group is added through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Purification: Purification steps such as crystallization or chromatography to isolate the desired product.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Carbonyl Compounds: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Azetidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used to study the interactions of azetidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmacologically active compounds, including antibiotics and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the azetidine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-hydroxyethyl)(methyl)carbamate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride

Uniqueness

tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate is unique due to the presence of both a hydroxyethyl group and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)azetidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12(4)9-7-13(8-9)5-6-14/h9,14H,5-8H2,1-4H3

InChI Key

FYTUWAYHMXBNSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CN(C1)CCO

Origin of Product

United States

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